molecular formula C9H11IN4O2 B14482712 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 65919-56-4

7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14482712
CAS No.: 65919-56-4
M. Wt: 334.11 g/mol
InChI Key: ZXJPGBRUZWMEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodoethyl group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of 1,3-dimethylxanthine with iodoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The iodoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyano, and methoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Bromoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-Fluoroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The presence of the iodoethyl group in 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione imparts unique reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different steric and electronic effects. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

CAS No.

65919-56-4

Molecular Formula

C9H11IN4O2

Molecular Weight

334.11 g/mol

IUPAC Name

7-(2-iodoethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H11IN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3

InChI Key

ZXJPGBRUZWMEIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.